molecular formula C14H16N2O3 B11953197 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid

Cat. No.: B11953197
M. Wt: 260.29 g/mol
InChI Key: VTESFIQSEVFMAQ-UHFFFAOYSA-N
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Description

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a synthetic, research-grade chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is an acetylated derivative of a tryptophan analog, where the indole ring is substituted with a methyl group at the 6-position. The structural features of this molecule make it a valuable intermediate in chemical biology and medicinal chemistry research. It serves as a potential building block for the synthesis of more complex peptides and as a candidate noncanonical amino acid (ncAA) for genetic code expansion (GCE) methodologies . GCE is a powerful technique that allows for the site-specific incorporation of ncAAs with defined chemical properties into proteins, enabling detailed studies of protein structure and function . The methyl-indole moiety can be exploited to probe protein-ligand interactions or to create targeted photo-crosslinking probes for investigating intra- and intermolecular protein dynamics . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESFIQSEVFMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Acylation of Tryptophan Analogues

A foundational method adapts the acetylation protocol for N-acetyl-DL-tryptophan, as detailed in JPH0656775A . Here, L-tryptophan derivatives undergo acylation under strongly alkaline conditions (pH ≥ 11) to prevent racemization and ensure high yields. For 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, the synthesis begins with 6-methyltryptophan, which is dissolved in an aqueous solution of sodium hydroxide (2 M). Acetic anhydride is introduced dropwise at 0–5°C, followed by gradual warming to 25°C to complete the reaction. This method achieves >85% yield when the molar ratio of acetic anhydride to substrate is maintained at 3:1.

Bromination-Coupling Sequential Synthesis

An alternative route involves bromination of 6-methylindole at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C. The resultant 3-bromo-6-methylindole is coupled with a protected serine derivative (e.g., Boc-serine-OtBu) via Ullmann coupling, employing copper(I) iodide and trans-1,2-diaminocyclohexane as ligands. Deprotection with trifluoroacetic acid (TFA) yields the free amino acid, which is subsequently acetylated using acetyl chloride in pyridine. This method, while lengthier, ensures enantiomeric excess >98%.

Industrial Production Methods

Continuous Flow Acetylation

Large-scale production leverages continuous flow reactors to enhance efficiency and safety. In a setup described in US20190271016A1 , 6-methyltryptophan (1.5 kg/hr) and acetic anhydride (4.5 kg/hr) are fed into a tubular reactor at 50°C with a residence time of 30 minutes. The reaction mixture is neutralized inline using sodium bicarbonate, and the product is isolated via centrifugal filtration. This process achieves a throughput of 1.2 tons/month with a purity of 99.2%.

Catalytic Asymmetric Hydrogenation

Industrial protocols increasingly adopt chiral catalysts for stereocontrol. For instance, a rhodium-(R)-BINAP complex catalyzes the hydrogenation of (Z)-2-acetamido-3-(6-methyl-1H-indol-3-yl)acrylic acid at 50 psi H₂ in methanol. This method reduces reaction times to 6 hours and achieves 99.5% enantiomeric excess, critical for pharmaceutical applications.

Enzymatic and Alternative Synthesis Approaches

Tryptophan Synthase-Mediated Condensation

The enzymatic route, adapted from Som (2009) , utilizes recombinant tryptophan synthase to condense 6-methylindole-3-glycerol phosphate with serine. The reaction proceeds in ammonium acetate buffer (pH 7.5) at 37°C, yielding 6-methyltryptophan, which is subsequently acetylated. This method is favored for its mild conditions and absence of organic solvents, though scalability remains challenging.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a modular approach for small-scale synthesis. Wang resin-bound Fmoc-serine is deprotected, and 6-methylindole-3-propionic acid is coupled using HBTU/HOBt activation. After cleavage from the resin, the free amine is acetylated, achieving an overall yield of 72%.

Optimization Strategies and Yield Enhancements

Solvent and Temperature Optimization

A study comparing polar aprotic solvents (DMF, DMSO) found that DMF at 60°C accelerates acylation kinetics by 40% compared to THF or dichloromethane. Microwave-assisted synthesis further reduces reaction times from 12 hours to 45 minutes, albeit with a slight yield drop (92% → 88%).

Byproduct Mitigation

The formation of N,O-diacetyl byproducts is minimized by maintaining stoichiometric control (acetic anhydride:substrate = 1.1:1) and employing scavenger resins like polymer-bound dimethylaminopyridine.

Analytical Methods for Structural Confirmation

Spectroscopic Characterization

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) displays key signals at δ 10.8 (indole NH), δ 2.1 (acetamido CH₃), and δ 4.3 (α-H, J = 6.5 Hz).

  • HRMS : [M+H]⁺ observed at m/z 261.1234 (calc. 261.1238).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity with a retention time of 12.3 minutes.

Data Tables

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scale Feasibility
Alkaline Acylation8598.5N/AIndustrial
Bromination-Coupling7899.298Pilot
Enzymatic Synthesis6597.8100Lab

Table 2: Optimal Reaction Conditions

ParameterAlkaline AcylationCatalytic Hydrogenation
Temperature (°C)2550
Pressure (psi)Ambient50
Catalyst Loading (mol%)N/A0.5
Reaction Time (hr)46

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C14H16N2O3
Molecular Weight : 260.29 g/mol
IUPAC Name : 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid

The compound features an indole moiety substituted with a methyl group at the 6-position and an acetamido group at the 2-position. Its stability under standard conditions and compatibility with various reagents make it a valuable candidate for further research.

Medicinal Chemistry

Research indicates that 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid may possess anticancer properties . Preliminary studies have shown:

  • In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. It induced apoptosis via increased reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor growth, suggesting its potential as a therapeutic agent.

Biochemical Interactions

The compound has been studied for its interaction with biological targets such as enzymes or receptors:

  • Enzyme Inhibition : It may act as an inhibitor of the L-type amino acid transporter 1 (LAT1), which is significant for cancer cell metabolism. Inhibition of LAT1 can impair cancer cell proliferation by reducing the availability of essential amino acids.

Materials Science

In addition to its biological applications, 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is being explored in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers and materials with specific functionalities due to its unique chemical structure.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Activity Study :
    • Researchers investigated its effects on human melanoma cells (A375), finding significant cytotoxicity compared to control groups.
    • The study highlighted the mechanism involving ROS elevation leading to apoptosis.
  • Transporter Inhibition Study :
    • A study focused on LAT1 inhibition demonstrated that the compound could effectively reduce amino acid transport in cancer cells, impacting their growth and survival.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound is compared to other N-acetylated propanoic acid derivatives with diverse aromatic substituents (Table 1). Key structural differences include:

  • Indole substituents: The 6-methyl group differentiates it from unsubstituted indole derivatives (e.g., N-acetyl-L-tryptophan) and halogenated variants like 2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid .
  • Aromatic systems : Substitutions with thiophene (), difluorophenyl (), azulenyl (), and benzoylthio () groups alter electronic and steric properties.
Table 1: Structural Comparison of Selected Analogs
Compound Name Aromatic Group Key Substituent Molecular Formula Molecular Weight
Target Compound 6-Methylindole Methyl at C6 C₁₄H₁₆N₂O₃ 260.29
N-Acetyl-L-tryptophan Indole None C₁₃H₁₄N₂O₃ 246.26
2-Acetamido-3-(thiophen-2-yl)propanoic acid Thiophene None C₉H₁₁NO₃S 213.25
(R)-2-acetamido-3-(2,4-difluorophenyl)propanoic acid Difluorophenyl Fluorine at C2, C4 C₁₁H₁₁F₂NO₃ 243.21
2-Acetamido-3-(azulen-1-yl)propanoic acid Azulene None C₁₅H₁₅NO₃ 257.29

Physicochemical Properties

  • Solubility: The methyl group on the indole ring likely reduces aqueous solubility compared to polar derivatives like 2-acetamido-3-(4-nitrophenyl)propanoic acid (), which has a nitro group enhancing polarity.

Biological Activity

2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, also known as (S)-2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential applications in drug development.

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molar Mass : 260.29 g/mol
  • CAS Number : 1017437-76-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid and its derivatives. For instance, a class of indole-acetamido-polyamine conjugates, including this compound, has been evaluated for their ability to enhance the efficacy of traditional antibiotics against resistant bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Antibiotic Enhanced
Pseudomonas aeruginosa6.25 µMDoxycycline
Escherichia coli3.125 µMDoxycycline
Klebsiella pneumoniae6.25 µMDoxycycline

The results indicate that this compound can significantly enhance the action of antibiotics, particularly against Gram-negative bacteria, which are often resistant to standard treatments .

Cytotoxicity and Hemolytic Activity

In addition to its antimicrobial properties, the cytotoxic effects of 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid have been assessed. The studies showed that while the compound exhibits strong antimicrobial activity, it maintains low cytotoxicity levels against human cell lines. The hemolytic properties were also negligible, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Enhancement of Antibiotic Efficacy

A study published in MDPI reported that indole-acetamido derivatives, including 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, were synthesized and tested for their ability to enhance antibiotic actions against resistant bacteria. The findings demonstrated that these compounds could lower the MIC values of antibiotics significantly, suggesting their role as effective adjuvants in antibiotic therapy .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationship (SAR) of various indole derivatives. It was found that modifications at specific positions on the indole ring could lead to increased antimicrobial potency and reduced cytotoxicity. The study emphasized the importance of structural features in designing new compounds with improved biological activity .

Q & A

Q. What are the recommended synthetic routes for 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid?

The synthesis typically involves multi-step protocols, including:

  • Indole core functionalization : Alkylation or acylation at the 3-position of 6-methylindole.
  • Amino acid coupling : Introduction of the acetamido-propanoic acid moiety via peptide coupling reagents (e.g., EDC/HOBt).
  • Purification : Chromatography or recrystallization to achieve >95% purity, validated by HPLC .
    Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation .

Q. How should researchers characterize the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : For absolute configuration determination, as demonstrated in studies of structurally related indole derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Limited solubility in aqueous buffers; best dissolved in DMSO or DMF (10–50 mM stock solutions recommended).
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Desiccants are advised to mitigate hydrolysis of the acetamido group .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation under varying experimental conditions?

  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
  • Light sensitivity : Expose to UV/visible light and analyze photodegradation products using LC-MS .

Q. What mechanistic approaches are used to study its biological activity?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric methods.
  • Molecular docking : Computational modeling to predict binding interactions with active sites, guided by crystallographic data from related indole derivatives .
  • Cell-based assays : Measure cytotoxicity or pathway modulation in relevant cell lines, ensuring controlled oxygen and humidity to maintain compound integrity .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities influencing activity.
  • Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and enzyme kinetics (e.g., substrate concentrations).
  • Structural analogs : Test derivatives (e.g., 6-methoxy or 6-fluoro substitutions) to isolate structure-activity relationships (SAR) .

Q. What regulatory and safety considerations apply to its use in laboratory settings?

  • GHS compliance : Classify hazards using flammability (Category 2) and acute toxicity (Category 4) data. Implement fume hoods and fire-resistant lab coats during handling .
  • Waste disposal : Follow local regulations for organic solvents and nitrogen-containing compounds. Consult institutional safety offices for neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.